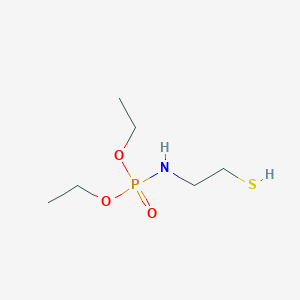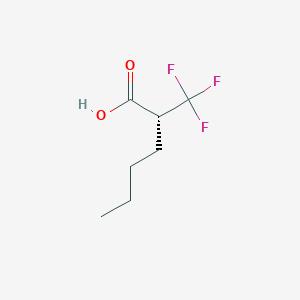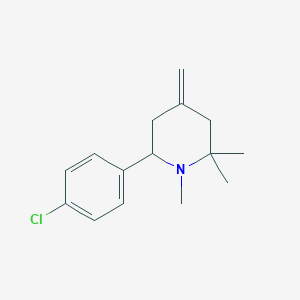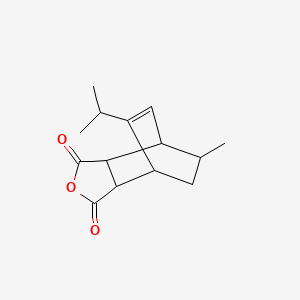![molecular formula C14H12N2O2S B14444358 N-[Hydroxy(phenyl)carbamothioyl]benzamide CAS No. 77302-59-1](/img/structure/B14444358.png)
N-[Hydroxy(phenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Hydroxy(phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzamide group and a thiourea moiety, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Hydroxy(phenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate, followed by the addition of a substituted aniline. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Hydroxy(phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiourea groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzamides and thioureas
Applications De Recherche Scientifique
N-[Hydroxy(phenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production .
Mécanisme D'action
The mechanism of action of N-[Hydroxy(phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can interact with aromatic residues in proteins, influencing their stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Hydroxy-5-methylphenyl)carbamothioyl]benzamide
- N-[(4-Hydroxyphenyl)carbamothioyl]benzamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl]benzamide
Uniqueness
N-[Hydroxy(phenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivities for molecular targets, making it valuable for specific applications .
Propriétés
Numéro CAS |
77302-59-1 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-[hydroxy(phenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N2O2S/c17-13(11-7-3-1-4-8-11)15-14(19)16(18)12-9-5-2-6-10-12/h1-10,18H,(H,15,17,19) |
Clé InChI |
ZRVVSPXJULLIMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)N(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)



![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)







